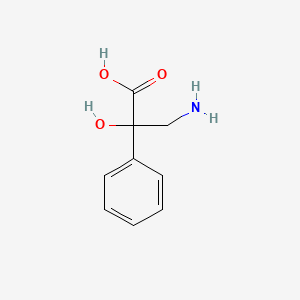

3-Amino-2-hydroxy-2-phenylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-2-hydroxy-2-phenylpropanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylpropanoic acid and features both amino and hydroxyl functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxy-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the condensation of glycine with benzaldehyde under aqueous alkaline conditions, resulting in the formation of DL-threo-β-phenylserine . This racemic mixture can then be resolved into its enantiomers through optical resolution techniques, such as preferential crystallization .

Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of optically active co-solutes, such as L-phenylalanine methyl ester hydrochloride, can enhance the efficiency of the resolution process, yielding high-purity enantiomers .

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Reduction Reactions

The amino group participates in reductive amination or deamination:

Amino Group Modifications

-

Acylation : Reacts with benzoyl chloride in THF to form N-benzoyl derivatives (used in taxane side-chain synthesis) .

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced using Boc₂O in dichloromethane with DMAP catalysis .

Hydroxyl Group Reactions

-

Benzylation : Sodium hydride and benzyl bromide in DMF yield 2-benzyloxy derivatives (key step in docetaxel synthesis) .

-

Silylation : TBSCl (tert-butyldimethylsilyl chloride) protects the hydroxyl group under inert conditions .

Enzymatic Coupling

L-Threonine aldolase catalyzes stereoselective condensation with glycine and aromatic aldehydes, achieving >95% enantiomeric excess (ee) .

Thermal Decarboxylation

At 200–220°C, the compound loses CO₂ to form 3-amino-2-hydroxy-3-phenylpropanol, a precursor for neurotransmitters .

Acid-Catalyzed Rearrangement

In HCl/ethanol, it undergoes Beckmann-type rearrangement to yield β-lactam derivatives, potential intermediates for antibiotics .

MAC Reaction

The modified aldol condensation (MAC) with N,N-dibenzyl-L-phenylalaninal and ammonia produces anti-dihydroxy products with >97% ee :

2S 3S phenylserine+NH MAC 2S 3S 5S epibestatin analog

Diastereomeric Resolution

Racemates are resolved via diastereomeric salt formation with (+)-camphorsulfonic acid, achieving 99% purity .

Reactivity Comparison with Analogues

| Compound | Oxidation Susceptibility | Reduction Stability | Steric Effects |

|---|---|---|---|

| Phenylalanine | Low | High | Moderate |

| Tyrosine | High (phenolic OH) | Moderate | High |

| β-Phenylserine | Moderate (aliphatic OH) | Low | High |

科学的研究の応用

Pharmaceutical Development

Role as a Precursor:

3-Amino-2-hydroxy-2-phenylpropanoic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enable the development of compounds that affect neurotransmitter synthesis, such as dopamine and norepinephrine .

Enzyme Inhibition:

Research indicates that derivatives of this compound have potential as enzyme inhibitors, particularly targeting aminopeptidase N. This inhibition is relevant in cancer treatment, as aminopeptidase N plays a role in tumor invasion and metastasis.

Case Study:

A study demonstrated the synthesis of various biologically active compounds using this compound as an intermediate. These compounds exhibited significant anti-cancer activity in vitro, highlighting the compound's relevance in drug design .

Biochemical Research

Metabolic Pathways:

In biochemical studies, this compound is utilized to understand amino acid metabolism and protein synthesis. Its incorporation into metabolic pathways allows researchers to elucidate cellular processes and interactions with enzymes.

Research Findings:

Research has shown that the compound can enhance the understanding of metabolic disorders by serving as a model for studying amino acid metabolism. For instance, its effects on enzyme kinetics have been documented in various peer-reviewed studies .

Food Industry

Nutritional Supplement:

this compound is explored for its potential as a flavor enhancer and nutritional supplement. Its unique properties may contribute to the development of functional foods that offer health benefits beyond basic nutrition .

Functional Foods Development:

The application of this compound in food products has been investigated for its ability to improve taste and nutritional value without compromising safety. Research has indicated that it may have antioxidant properties, which can be beneficial in food preservation.

Cosmetic Formulations

Skin Care Benefits:

The compound's moisturizing and anti-aging properties make it appealing for use in cosmetic formulations. It can enhance skin hydration and elasticity, making it a valuable ingredient for skincare products aimed at aging populations .

Innovative Formulations:

Recent advancements have shown that incorporating this compound into cosmetic products can improve their efficacy. Studies have demonstrated improved skin penetration and bioavailability when used in nanoparticle formulations .

Material Science

Polymer Applications:

In material science, this compound can be integrated into polymers or coatings to enhance their mechanical properties. Its inclusion may lead to materials with improved flexibility, durability, and resistance to environmental factors .

Case Study:

A study on polymer composites highlighted the use of this compound to create materials with enhanced thermal stability and mechanical strength, showcasing its versatility beyond traditional applications .

Summary Table of Applications

| Field | Application | Key Findings/Examples |

|---|---|---|

| Pharmaceuticals | Building block for drugs targeting neurological disorders | Synthesis of dopamine precursors; enzyme inhibitors for cancer treatment |

| Biochemistry | Understanding amino acid metabolism and protein synthesis | Enhanced understanding of metabolic disorders; enzyme kinetics studies |

| Food Industry | Flavor enhancer and nutritional supplement | Potential antioxidant properties; development of functional foods |

| Cosmetics | Moisturizing and anti-aging ingredient | Improved skin hydration; effective in nanoparticle formulations |

| Material Science | Integration into polymers for enhanced properties | Development of flexible and durable materials |

作用機序

The mechanism of action of 3-amino-2-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, as an aminopeptidase N inhibitor, it binds to the active site of the enzyme, chelating the zinc ion and preventing the enzyme from catalyzing the hydrolysis of peptide bonds . This inhibition can disrupt various cellular processes, including tumor invasion and metastasis.

類似化合物との比較

3-Amino-2-hydroxy-2-phenylpropanoic acid can be compared to other similar compounds, such as:

3-Phenylpropanoic acid: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.

3-Amino-2-phenylpropanoic acid: Similar structure but lacks the hydroxyl group, affecting its chemical reactivity and biological activity.

β-Phenylserine: Another name for this compound, highlighting its structural similarity to serine.

The unique combination of amino and hydroxyl groups in this compound makes it a versatile compound with distinct chemical and biological properties.

生物活性

3-Amino-2-hydroxy-2-phenylpropanoic acid, commonly referred to as β-phenylserine, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Target Enzyme: Aminopeptidase N (APN/CD13)

The primary target for this compound is the enzyme Aminopeptidase N (APN/CD13). This enzyme is overexpressed in various tumor cells and plays a crucial role in processes such as cell proliferation, differentiation, and angiogenesis. The inhibition of APN/CD13 by this compound can potentially impede tumor invasion and metastasis, making it a candidate for anti-cancer therapies .

Mode of Action

The compound interacts with APN/CD13 to inhibit its enzymatic activity. In vitro studies have demonstrated that certain derivatives of this compound exhibit potent inhibitory effects on APN, with IC50 values indicating strong efficacy. For instance, one derivative showed an IC50 value of 1.26 μM, outperforming the known inhibitor bestatin .

Biological Activities

The biological activities of this compound extend beyond cancer research:

-

Antimicrobial Activity

- Studies have indicated that derivatives of this compound possess antimicrobial properties against various bacterial and fungal strains. For example, certain synthesized conjugates exhibited significant zones of inhibition against pathogens such as E. coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL .

- Cytotoxic Effects

- Antioxidant Properties

Research Findings and Case Studies

Numerous studies have focused on the synthesis and evaluation of this compound derivatives:

| Compound | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 7e | APN | 1.26 | |

| Bestatin | APN | 2.55 | |

| Hydrolyzed Peptide Conjugates | Antimicrobial | 6 - 25 |

Notable Case Studies

- Synthesis and Evaluation : A study described the design and synthesis of various derivatives aimed at inhibiting APN. The most promising derivative showed significantly lower IC50 values than established inhibitors like bestatin .

- Antimicrobial Activity Assessment : A comprehensive evaluation of synthesized compounds demonstrated their effectiveness against a range of microbial strains, with notable activity against both Gram-positive and Gram-negative bacteria as well as fungi .

特性

IUPAC Name |

3-amino-2-hydroxy-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUOIJVCLBQBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。